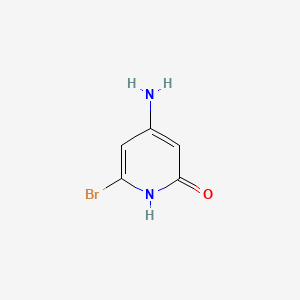
4-Amino-6-bromopyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-bromopyridin-2-ol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromopyridin-2-ol typically involves the bromination of 2-amino-4-hydroxypyridine. The reaction is carried out using bromine in an aqueous medium, often under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives has been explored as a potential method for producing hydroxylated pyridines .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-bromopyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-amino-2-hydroxypyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-amino-2-hydroxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-6-bromopyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug design.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Amino-6-bromopyridin-2-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, including the inhibition of certain enzymes and modulation of signaling pathways involved in inflammation and other biological processes .
Comparación Con Compuestos Similares
2-Amino-6-bromopyridine: Similar in structure but lacks the hydroxyl group at the 2-position.
4-Bromo-2-hydroxypyridine: Similar but lacks the amino group at the 4-position.
3-Pyridinol, 2-bromo-: Similar but with the bromine and hydroxyl groups at different positions.
Uniqueness: 4-Amino-6-bromopyridin-2-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C5H5BrN2O |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
4-amino-6-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) |
Clave InChI |
DUCYFUUUJUFSCW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


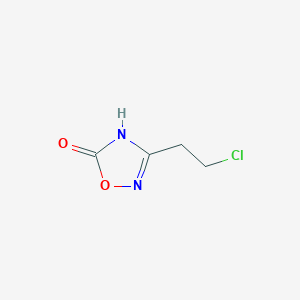

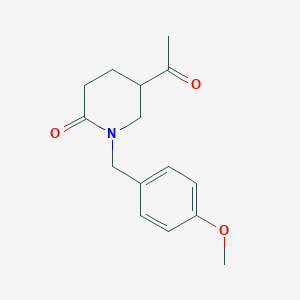
![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
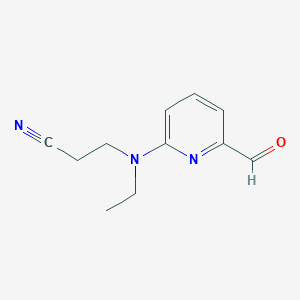
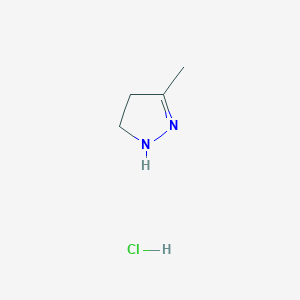
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)
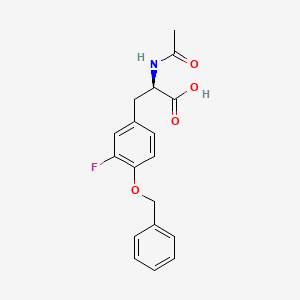
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)
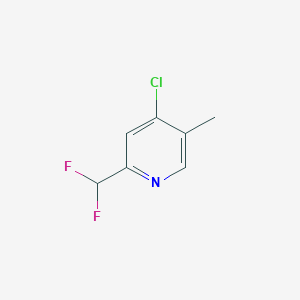
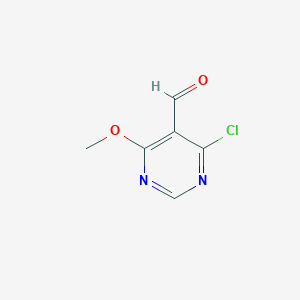
![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)

